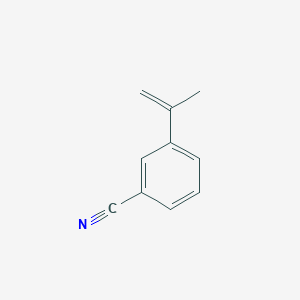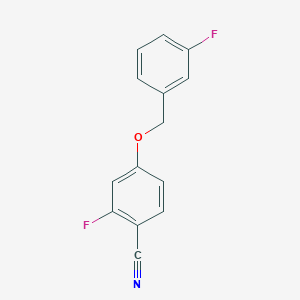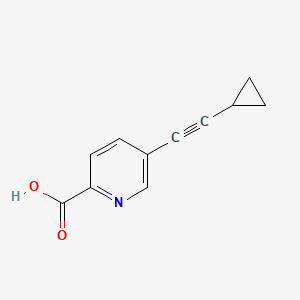
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzyloxycarbonyl group, a methylamino group, and a tert-butoxy group, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The tert-butoxy group is introduced through a tert-butyl esterification reaction. The final step involves the deprotection of the Cbz group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, or alkoxy groups, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays and structural biology studies.
Medicine
In medicine, (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Wirkmechanismus
The mechanism of action of (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-{(benzyloxy)carbonylamino}-5-oxopentanoic acid: Lacks the tert-butoxy group, making it less hydrophobic.
(2R)-2-{(benzyloxy)carbonylamino}-5-(methoxy)-5-oxopentanoic acid: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.
Uniqueness
The presence of the tert-butoxy group in (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid imparts unique chemical properties, such as increased hydrophobicity and steric hindrance. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C18H25NO6 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)22)19(4)17(23)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1 |
InChI-Schlüssel |
XPZXECGLTZKQDX-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B8584893.png)




![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)

![7-Chloro-2-(methylthio)thieno[3,2-b]pyridine](/img/structure/B8584945.png)


